1-bromo-2-fluoro-4-phenoxybenzene
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Overview
Description
1-Bromo-2-fluoro-4-phenoxybenzene is an organic compound with the molecular formula C12H8BrFO It is a derivative of benzene, characterized by the presence of bromine, fluorine, and phenoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. For instance, a common method includes the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . This process ensures the selective introduction of bromine and fluorine atoms onto the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-phenoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and catalysts like iron (III) bromide are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the substitution of the bromine atom.
Major Products Formed:
Electrophilic Aromatic Substitution: The major product is the substituted benzene ring with electrophiles replacing hydrogen atoms.
Nucleophilic Substitution: The major product is the benzene ring with nucleophiles replacing the bromine atom.
Scientific Research Applications
1-Bromo-2-fluoro-4-phenoxybenzene has diverse applications in scientific research, including:
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is employed in the synthesis of materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-bromo-2-fluoro-4-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The electrophilic aromatic substitution mechanism includes the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene ring .
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: This compound has a similar structure but lacks the phenoxy group, making it less versatile in certain applications.
4-Bromo-2-fluoro-1-phenoxybenzene: This compound is structurally similar but differs in the position of the substituents on the benzene ring.
Uniqueness: 1-Bromo-2-fluoro-4-phenoxybenzene is unique due to the presence of both bromine and fluorine atoms along with a phenoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
1138557-58-0 |
---|---|
Molecular Formula |
C12H8BrFO |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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